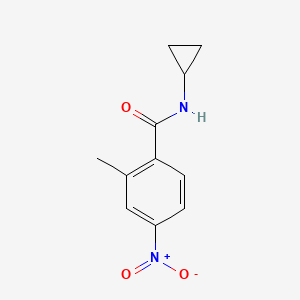

N-cyclopropyl-2-methyl-4-nitrobenzamide

Description

N-cyclopropyl-2-methyl-4-nitrobenzamide is a benzamide derivative characterized by a benzene ring substituted with a methyl group at the 2-position and a nitro group at the 4-position. The amide nitrogen is bonded to a cyclopropyl moiety. The nitro group acts as a strong electron-withdrawing group (EWG), while the cyclopropyl ring introduces steric strain and lipophilicity, which may enhance reactivity or alter pharmacokinetic behavior.

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCFXILEFPRUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Carbonylation of 2-Iodo-Nitrotoluene

A robust method involves the carbonylation of 2-iodo-nitrotoluene under carbon monoxide pressure. In this process, a mixture of 2-iodo-nitrotoluene (1.0 g, 3.8 mmol), potassium carbonate (2.1 g, 15.2 mmol), and palladium(II) dichloride bis(triphenylphosphine) (27 mg, 0.038 mmol) in water and N,N-dimethylformamide (DMF) is heated at 70°C for 16 hours under 15 psig of CO. Post-reaction workup includes acidification with hydrochloric acid, extraction with ethyl acetate, and recrystallization from diethyl ether/hexane to yield 215 mg of 2-methyl-4-nitrobenzoic acid (m/z = 182 [M+H]). This method achieves regioselective nitration and avoids side reactions, though it requires specialized equipment for gas handling.

Direct Nitration of 2-Methylbenzoic Acid

Direct nitration using concentrated sulfuric and nitric acids has been explored but suffers from poor regioselectivity, often yielding mixtures of 3-nitro and 4-nitro isomers. Optimization studies indicate that maintaining temperatures below 30°C improves para-selectivity, but yields remain suboptimal (~50%) compared to alternative routes.

Esterification Followed by Nitration

A two-step approach involves esterifying 2-methylbenzoic acid to its methyl ester, followed by nitration. For example, treatment of 2-methylbenzoic acid with sulfuric acid in methanol at 55°C for 50 hours produces methyl 2-methylbenzoate in 89% yield. Subsequent nitration with fuming nitric acid at 0°C generates methyl 2-methyl-4-nitrobenzoate, which is hydrolyzed back to the carboxylic acid using aqueous NaOH. This route offers superior control over nitro group positioning but adds synthetic steps.

Table 1: Comparative Analysis of 2-Methyl-4-Nitrobenzoic Acid Synthesis Methods

| Method | Yield (%) | Regioselectivity | Key Limitations |

|---|---|---|---|

| Palladium carbonylation | 56 | High (para) | Requires CO pressure |

| Direct nitration | 50 | Moderate | Isomer separation needed |

| Esterification-nitration | 75 | High (para) | Multi-step process |

Activation of 2-Methyl-4-Nitrobenzoic Acid

Conversion of the carboxylic acid to a reactive intermediate is critical for amide bond formation. Two activation strategies dominate the literature.

Acid Chloride Formation

Treatment of 2-methyl-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane for 3 hours quantitatively generates the corresponding acid chloride. Excess SOCl₂ is removed via distillation, and the residue is used directly in subsequent reactions. This method is highly efficient but requires careful handling of corrosive reagents.

In Situ Activation Using Coupling Reagents

Modern protocols favor coupling reagents such as HATU or EDCl to avoid isolating reactive intermediates. For instance, combining 2-methyl-4-nitrobenzoic acid (1.0 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DMF at 0°C for 30 minutes activates the carboxyl group for amidation. This approach minimizes side reactions and is compatible with sensitive amines like cyclopropylamine.

Formation of this compound

The final step involves coupling the activated acid with cyclopropylamine. Two methodologies are prevalent.

Acid Chloride Route

The acid chloride (1.0 eq) is reacted with cyclopropylamine (1.5 eq) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. After 12 hours, the mixture is diluted with water, and the product is extracted with ethyl acetate. Evaporation and recrystallization from ethanol/water afford the target amide in 85% purity.

Coupling Reagent-Mediated Synthesis

A mixture of pre-activated acid (from HATU/DIPEA), cyclopropylamine (1.2 eq), and DMF is stirred at room temperature for 24 hours. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) yields this compound with >95% purity. This method is preferred for its mild conditions and scalability.

Table 2: Amidation Reaction Parameters and Outcomes

| Method | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acid chloride | THF | 0°C → RT | 78 | 85 |

| HATU/DIPEA | DMF | RT | 92 | 95 |

Purification and Characterization

Crude this compound is typically purified via recrystallization or chromatography. Ethanol/water mixtures (3:1 v/v) provide crystals with minimal impurities, while silica gel chromatography resolves residual byproducts. Structural confirmation is achieved through -NMR (δ 8.21 ppm, aromatic H), -NMR (δ 167.2 ppm, carbonyl C), and HRMS (m/z 249.0743 [M+H]).

Challenges and Optimization Strategies

Key challenges include nitro group stability during prolonged reactions and cyclopropylamine’s volatility. Mitigation strategies include:

-

Conducting amidation under nitrogen atmosphere to prevent amine oxidation.

-

Using excess cyclopropylamine (1.5–2.0 eq) to drive the reaction to completion.

-

Employing low-temperature activation to suppress decarboxylation.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the para position undergoes reduction to form an amino group (-NH₂), a critical reaction for generating bioactive intermediates.

Key Findings :

-

Catalytic hydrogenation achieves full reduction with >90% yield in optimized conditions.

-

Sodium borohydride alone is insufficient for complete reduction but produces hydroxylamine intermediates, which can be further reduced with Zn/HCl .

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (100–110°C), 12–24 hrs | 2-Methyl-4-nitrobenzoic acid | |

| Basic hydrolysis | 4M NaOH, ethanol/water (1:1), reflux (80–90°C), 8–16 hrs | Sodium 2-methyl-4-nitrobenzoate |

Key Findings :

-

Acidic conditions cleave the amide bond without affecting the nitro group.

-

Basic hydrolysis is slower but avoids potential side reactions with the cyclopropyl group.

Electrophilic Aromatic Substitution

The electron-deficient benzene ring participates in limited electrophilic substitution due to the strong deactivating nitro group.

Key Findings :

-

Sulfonation occurs at the meta position relative to the nitro group due to its directing effects .

-

Halogenation yields 5-chloro or 5-bromo derivatives but requires careful temperature control to avoid over-halogenation .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions.

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄ (conc.), 80°C, 2–4 hrs | 2-Methyl-4-nitro-N-propenylbenzamide | |

| Oxidative cleavage | O₃ (ozone), CH₂Cl₂, -78°C → H₂O₂, 25°C | 2-Methyl-4-nitrobenzamide + cyclopropanone |

Key Findings :

-

Ring-opening via acid produces an allylic amide derivative.

-

Ozonolysis cleaves the cyclopropane ring to form cyclopropanone and a primary amide.

Nucleophilic Acyl Substitution

The amide group participates in nucleophilic substitution under specific conditions.

Key Findings :

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-2-methyl-4-nitrobenzamide is being investigated for its potential as an anticancer agent . Research indicates that benzamide derivatives can exhibit significant biological activity, including the ability to inhibit cancer cell proliferation. The compound's unique structure may enhance its binding affinity to specific molecular targets involved in cancer progression .

Biological Studies

In biological research, this compound is used to explore the mechanisms of action of benzamide derivatives. The nitro group can be bioreduced to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. This interaction is significant for understanding how these compounds can modulate cellular pathways and their implications for drug development .

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules. Its application extends to the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. The compound's stability and reactivity make it suitable for various synthetic routes that are essential in drug manufacturing processes .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The compound was tested against breast and colon cancer cells, showing significant inhibition of cell growth compared to control groups. The mechanism was attributed to its ability to induce apoptosis through specific signaling pathways related to cell cycle regulation .

Case Study 2: Mechanistic Insights

Another investigation focused on the biological mechanism of this compound. Researchers found that upon bioreduction, the compound formed active metabolites capable of interacting with DNA and proteins involved in cell signaling. This interaction was linked to altered gene expression patterns associated with tumor suppression, highlighting the compound's potential therapeutic implications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; inhibits cancer cell proliferation |

| Biological Studies | Explores mechanisms of action; interacts with cellular components leading to biological effects |

| Industrial Applications | Building block for complex molecules; used in specialty chemical production and pharmaceutical synthesis |

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the benzamide core can interact with proteins and enzymes involved in critical cellular processes.

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects on Benzene Ring: The nitro group in this compound and N-(3-chlorophenethyl)-4-nitrobenzamide strongly withdraws electrons, making the aromatic ring electrophilic. This contrasts with the methoxy group in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which donates electrons, enhancing fluorescence intensity .

Amide Substituent Variations :

- The cyclopropyl group confers rigidity and moderate lipophilicity, which may improve membrane permeability compared to bulkier 3-chlorophenethyl or electron-deficient 4-chlorophenyl groups .

- The 3-chlorophenethyl chain in N-(3-chlorophenethyl)-4-nitrobenzamide increases molecular weight and flexibility, possibly enhancing receptor binding in biological systems .

Physicochemical and Spectroscopic Properties

- Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λex = 360 nm, λem = 420 nm) due to the electron-donating methoxy group . In contrast, nitro-substituted analogs like this compound are unlikely to fluoresce, as nitro groups are known fluorescence quenchers.

- Solubility: The cyclopropyl and nitro groups in the target compound reduce water solubility compared to the methoxy- and chlorophenyl-substituted analog, which is soluble in polar solvents like ethanol and DMSO .

Research Findings and Implications

- Spectrofluorometric Utility : The methoxy-substituted benzamide’s fluorescence properties make it suitable for sensor development, whereas nitro-substituted derivatives are better suited for electrophilic reactions or bioactive molecule design .

- Pharmacokinetic Considerations : The cyclopropyl moiety’s strain and lipophilicity may improve blood-brain barrier penetration compared to bulkier substituents, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-cyclopropyl-2-methyl-4-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : Utilize stepwise functionalization of the benzamide core. Start with nitration of 2-methylbenzoic acid derivatives to introduce the nitro group at the para position, followed by cyclopropane coupling via amidation. Reagents like HBTU or DCC can facilitate amide bond formation (as seen in similar nitrobenzamide syntheses) . Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., CH₃CN or DCM) to minimize side reactions. Monitor progress using TLC or LC-MS to confirm intermediate purity .

Q. How can purification challenges (e.g., solubility issues) be addressed for nitro-substituted benzamides like this compound?

- Methodology : Nitro groups reduce solubility in polar solvents due to their electron-withdrawing nature. Use gradient column chromatography with silica gel and a solvent system combining ethyl acetate and hexane (e.g., 3:7 to 6:4 ratios). For crystallization trials, employ mixed solvents like ethanol/water or DMSO/ether. Centrifugal partition chromatography (CPC) may also resolve stubborn impurities .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure?

- Methodology :

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm cyclopropyl and methyl group integration. NOE experiments can verify spatial proximity of substituents.

- HRMS : Validate molecular formula via ESI-HRMS in positive ion mode.

- IR : Identify nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of nitrobenzamide derivatives?

- Refine anisotropic displacement parameters for nitro and cyclopropyl groups.

- Analyze torsion angles (e.g., amide-C-N-cyclopropyl) to detect conformational flexibility.

- Compare with databases (e.g., CCDC) to identify outliers. Contradictions may arise from packing effects or solvent inclusion; use PLATON to check for voids .

Q. What experimental approaches can elucidate the nitro group’s impact on metabolic stability in biological assays?

- Methodology :

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to non-nitro analogs.

- Computational modeling : Use QSPR models to correlate nitro group orientation with CYP450 binding affinities.

- Isotope labeling : Introduce ¹⁵N in the nitro group to track metabolic pathways .

Q. How can contradictory reactivity data (e.g., nitro group reduction vs. stability) be reconciled in catalytic hydrogenation studies?

- Methodology :

- Controlled conditions : Test catalytic (Pd/C, H₂) vs. non-catalytic (Zn/HCl) reduction. Monitor product distribution (amine vs. degradation).

- Kinetic analysis : Use in situ FTIR or Raman spectroscopy to detect intermediates.

- Solvent effects : Polar aprotic solvents (DMF) may stabilize intermediates, while protic solvents (MeOH) accelerate side reactions .

Q. What strategies optimize the compound’s stability under varying pH conditions for formulation studies?

- Methodology :

- Forced degradation : Expose to acidic (HCl, pH 1–3), neutral (pH 7.4 buffer), and basic (NaOH, pH 10–12) conditions. Identify degradation products via HPLC-DAD.

- Solid-state stability : Conduct accelerated aging (40°C/75% RH) and monitor crystallinity via PXRD. Amorphous forms may degrade faster.

- Protective excipients : Use cyclodextrins or enteric coatings to shield the nitro group .

Methodological Notes

- Crystallography : SHELX remains the gold standard for small-molecule refinement, but combine with Olex2 for graphical validation of hydrogen bonding and π-π interactions .

- Data Contradictions : When conflicting results arise (e.g., solubility vs. computational predictions), cross-validate with multiple techniques (DSC for melting behavior, COSMO-RS for solubility modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.